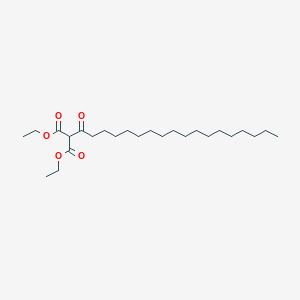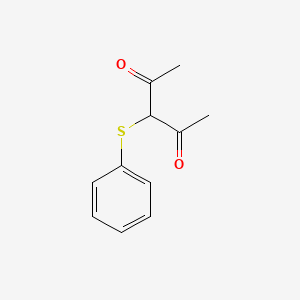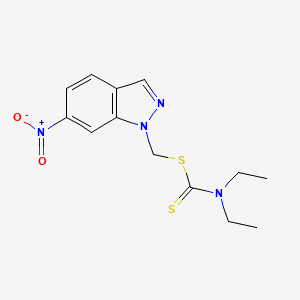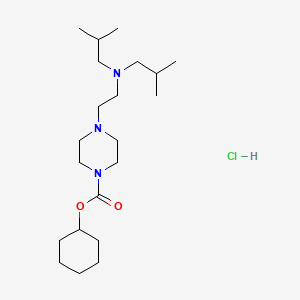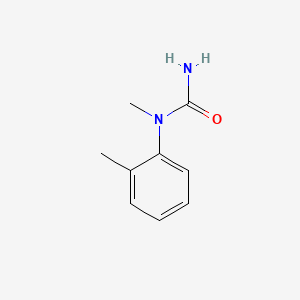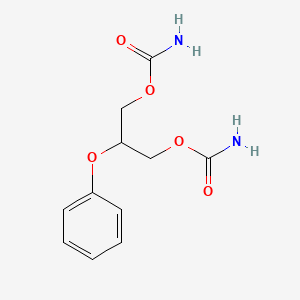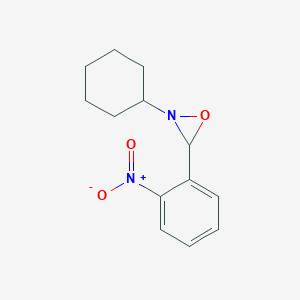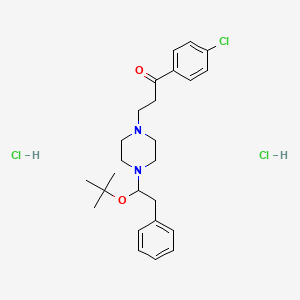
Tribenzylalumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:
AlCl3+3PhCH2MgCl→Al(CH2Ph)3+3MgCl2
This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzylalumane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: this compound can reduce compounds such as ketones and aldehydes.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.
Reduction: Corresponding alcohols from ketones and aldehydes.
Substitution: Various substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Tribenzylalumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.
Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.
Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.
Wirkmechanismus
The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.
Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.
Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.
Uniqueness
This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
14994-03-7 |
|---|---|
Molekularformel |
C21H21Al |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
tribenzylalumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI-Schlüssel |
MCWWHQMTJNSXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


